2-((4-Methoxyphenyl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-11-10(12)7-14-9-5-3-8(13-2)4-6-9/h3-6H,7H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUDULFVQQKYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)thio)-N-methylacetamide typically involves the reaction of 4-methoxythiophenol with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, followed by nucleophilic substitution with N-methylacetamide . The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | 2-((4-Methoxyphenyl)thio)acetic acid + Methylamine | 78% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 4h | Sodium 2-((4-Methoxyphenyl)thio)acetate + Methylamine | 85% |
Mechanistic Insights :
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Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
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Basic conditions deprotonate water, generating hydroxide ions that directly attack the carbonyl carbon.
Oxidation Reactions
The thioether group (–S–) is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
Key Observations :
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Hydrogen peroxide selectively oxidizes thioethers to sulfoxides without over-oxidation to sulfones.
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mCPBA (meta-chloroperbenzoic acid) provides a stronger oxidizing environment for sulfone formation .
Nucleophilic Substitution
The methyl group on the acetamide nitrogen can participate in nucleophilic substitution reactions.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, CH₃I, DMF, 60°C, 8h | 2-((4-Methoxyphenyl)thio)-N,N-dimethylacetamide | 67% | |
| Acylation | AcCl, Pyridine, 0°C → 25°C, 6h | 2-((4-Methoxyphenyl)thio)-N-acetyl-N-methylacetamide | 73% |
Mechanistic Notes :
-
Alkylation occurs via an S_N2 mechanism due to the steric accessibility of the methylamine nitrogen.
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Acylation involves nucleophilic attack by the amine on the acyl chloride electrophile.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 3h | 2-((4-Methoxy-3-nitrophenyl)thio)-N-methylacetamide | 62% | |
| Bromination | Br₂, FeBr₃, DCM, 25°C, 4h | 2-((4-Methoxy-3-bromophenyl)thio)-N-methylacetamide | 58% |
Regioselectivity :
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Methoxy groups activate the aromatic ring, favoring para-substitution. Steric hindrance from the thioether group limits reactivity at the ortho position.
Reductive Reactions
The thioether and acetamide groups remain stable under standard reduction conditions.
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, THF, reflux, 6h | 2-((4-Methoxyphenyl)thio)-N-methylacetamide (unchanged) | – |
Stability Notes :
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LiAlH₄ does not reduce thioethers or tertiary amides under these conditions, highlighting the compound’s stability to strong reducing agents.
Complexation with Metal Ions
The sulfur atom in the thioether group can coordinate with soft metal ions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Pd(II) Coordination | PdCl₂, MeOH, 25°C, 2h | [Pd(this compound)Cl₂] |
Application :
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Such complexes are explored in catalysis and medicinal chemistry for their redox-active properties.
Key Research Findings
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Synthetic Utility : The compound’s thioether group enables modular functionalization for drug discovery, as seen in MAGL inhibitors and HIV-1 reverse transcriptase inhibitors .
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Stability : Resists decomposition under ambient conditions but degrades in strongly acidic/basic environments.
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Biological Relevance : Oxidation to sulfoxides enhances interactions with enzymatic targets (e.g., dopamine transporters) .
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a scaffold in drug design. Its structural features may allow it to interact effectively with biological targets, leading to the development of new therapeutic agents. For instance, modifications to the methoxyphenyl group could enhance the compound's selectivity and potency against specific diseases.
Case Study: Anticancer Properties
Research indicates that derivatives of compounds containing thioether and acetamide functionalities can exhibit anticancer properties. A study demonstrated that similar compounds showed significant anti-proliferative effects on cancer cell lines, suggesting that 2-((4-Methoxyphenyl)thio)-N-methylacetamide could be explored for similar applications.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes involved in inflammatory pathways. For example, compounds with similar structures have been evaluated for their inhibitory effects on lipoxygenases (LOXs), which play a role in the synthesis of pro-inflammatory mediators.
Data Table: Comparison of Enzyme Inhibitory Activities
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | LOX | 25 | |
| Compound B | LOX | 30 | |
| This compound | LOX | TBD | Ongoing Research |
Biochemical Analysis
The compound can be utilized in biochemical assays to study protein interactions and cellular responses. Its thioether group may facilitate binding to various biomolecules, making it useful for probing biological pathways.
Case Study: Protein Interaction Studies
In preliminary studies, researchers have used similar thioether-containing compounds to investigate their interactions with target proteins involved in disease mechanisms. These studies are essential for understanding the therapeutic potential of new drugs derived from such compounds .
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenyl)thio)-N-methylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their synthesis, physical properties, and biological activities:
Biological Activity
2-((4-Methoxyphenyl)thio)-N-methylacetamide is a compound with potential biological significance due to its unique structural features, including a thioether linkage and an acetamide group. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thioether linkage may participate in redox reactions, influencing the compound's biological effects. Additionally, the imidazole ring present in related compounds has been shown to coordinate with metal ions, impacting enzymatic activities and receptor functions.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly alter the biological potency of compounds similar to this compound. For instance, the presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| LEI-515 | 630 | MAGL inhibitor, reduces neuropathic pain |
| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | 2 | Induces apoptosis in cancer cells |
| 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(4-methylbenzyl)acetamide | TBD | Potential inhibitory activity against specific targets |
Antinociceptive and Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For example, derivatives containing thioether linkages have been shown to inhibit pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes in macrophage cells stimulated by lipopolysaccharides (LPS) .
Case Studies
- Neuropathic Pain : A study demonstrated that analogs of this compound could effectively reduce neuropathic pain in mouse models through inhibition of MAGL, which is involved in endocannabinoid metabolism .
- Cancer Research : Another investigation highlighted the apoptosis-inducing capabilities of structurally related compounds in breast cancer cell lines, showing significant inhibition of cell proliferation and induction of caspase activation .
Q & A
Q. What are the recommended synthetic routes for 2-((4-Methoxyphenyl)thio)-N-methylacetamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or thioether formation. A common approach involves reacting 2-chloro-N-methylacetamide with 4-methoxythiophenol under reflux in a polar aprotic solvent (e.g., DMF or toluene) with a base like K₂CO₃ to deprotonate the thiol group . Optimization includes:
- Temperature: Reflux (~100–120°C) ensures complete substitution .
- Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .
- Purification: Column chromatography (hexane:ethyl acetate, 9:1) or recrystallization (ethanol) enhances purity .
Yield improvements (typically 60–80%) rely on stoichiometric excess of the thiol reagent (1.2–1.5 equivalents) and inert atmosphere to prevent oxidation .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
Methodological Answer:
- NMR: ¹H and ¹³C NMR confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH₂) and methylamide protons (δ ~2.8–3.1 ppm for N–CH₃) .
- IR: Stretching frequencies for C=O (~1650 cm⁻¹) and S–C (~650 cm⁻¹) validate functional groups .
- TLC: Hexane:ethyl acetate (9:1) monitors reaction progress, with Rf ~0.4–0.6 .
- Mass Spectrometry: HRMS or Q-TOF confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
For reproducibility, report melting points (if crystalline) and compare with literature data .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal: Collect organic waste in sealed containers for incineration by licensed facilities .
- First Aid: For exposure, rinse skin with water for 15 minutes; seek medical attention if ingested .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its bioactivity?
Methodological Answer:
- Analog Synthesis: Modify the methoxy group (e.g., replace with halogen, alkyl) or replace the thioether with sulfone/sulfoxide .
- Bioassays: Test analogs against Gram-positive/-negative bacteria (MIC assays) and fungi (spore germination inhibition) .
- Key Parameters: Correlate logP (lipophilicity) with membrane permeability and EC₅₀ values .
For example, replacing 4-methoxy with 4-morpholino increased CD73 inhibition potency by 10-fold in pyridine-based analogs .
Q. What computational methods are used to model interactions with biological targets?
Methodological Answer:
- Docking: Use AutoDock Vina or Schrödinger to predict binding modes to enzymes (e.g., α-glucosidase or CD73) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR: Apply Gaussian-based DFT calculations to derive electronic descriptors (e.g., HOMO-LUMO gaps) for activity prediction .
For validation, compare docking scores (e.g., Glide SP > −8 kcal/mol) with experimental IC₅₀ values .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assays: Use CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and endpoint criteria .
- Control Compounds: Include reference drugs (e.g., fluconazole for fungi) to calibrate potency .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets and identify outliers .
For instance, discrepancies in MIC values may arise from variations in bacterial strain susceptibility or solvent effects (DMSO vs. water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
